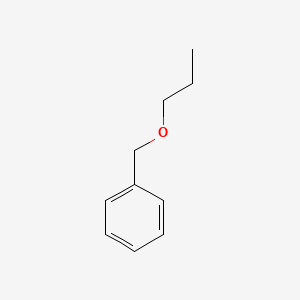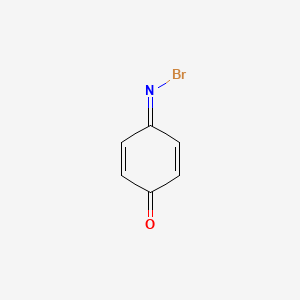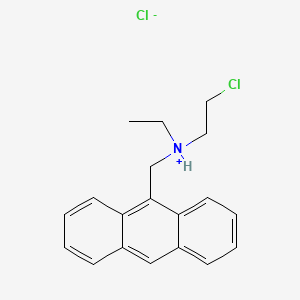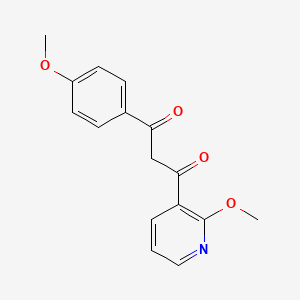
Diepoxydihydromyrcene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diepoxydihydromyrcene is a chemical compound characterized by the presence of two epoxy groups within its molecular structure. This compound is derived from dihydromyrcene, a monoterpene commonly found in essential oils. The presence of epoxy groups in this compound enhances its reactivity and potential biological activity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Diepoxydihydromyrcene can be synthesized through the epoxidation of dihydromyrcene. The process typically involves the use of peracids, such as meta-chloroperoxybenzoic acid, in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the diepoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process. The product is then purified through distillation or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Diepoxydihydromyrcene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxy groups into hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxy sites, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.
Major Products Formed:
Dihydroxy derivatives: Formed through oxidation.
Hydroxyl-substituted derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Diepoxydihydromyrcene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives have potential therapeutic applications due to their biological activity.
Industry: It is used in the production of polymers, resins, and other materials with enhanced properties.
作用機序
The mechanism of action of diepoxydihydromyrcene involves the reactivity of its epoxy groups. These groups can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of covalent bonds. The compound’s biological activity is attributed to its ability to modify proteins and other biomolecules, thereby affecting cellular processes and pathways.
類似化合物との比較
Epoxydihydromyrcene: Contains a single epoxy group and exhibits similar reactivity but with lower biological activity.
Dihydromyrcene: The parent compound without epoxy groups, less reactive but widely used in the fragrance industry.
Diepoxycarene: Another diepoxide with a different carbon skeleton, used in similar applications.
Uniqueness: Diepoxydihydromyrcene’s uniqueness lies in its dual epoxy groups, which confer higher reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
63869-17-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2,2-dimethyl-3-[3-(oxiran-2-yl)but-3-enyl]oxirane |
InChI |
InChI=1S/C10H16O2/c1-7(8-6-11-8)4-5-9-10(2,3)12-9/h8-9H,1,4-6H2,2-3H3 |
InChIキー |
AMZXMTLDFZJYKQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)CCC(=C)C2CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


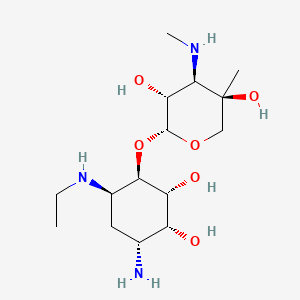

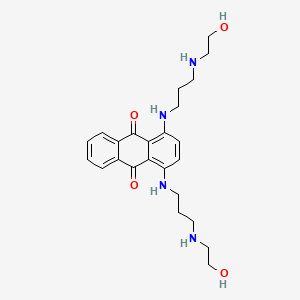
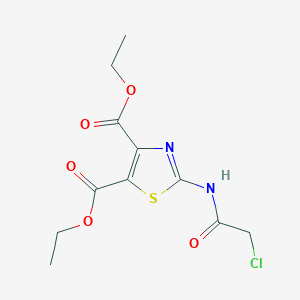
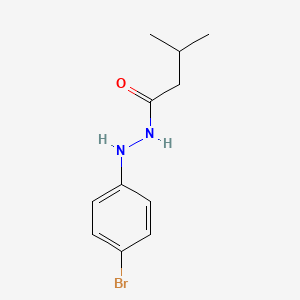
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
